Quaterrylen
Übersicht
Beschreibung
Quaterrylene is a polycyclic aromatic hydrocarbon composed of four perylene units fused together It is known for its extended π-conjugation, which imparts unique electronic and optical properties
Wissenschaftliche Forschungsanwendungen
Quaterrylene has several scientific research applications due to its unique properties:
Photovoltaic Components: Its ability to absorb a wide range of light makes it suitable for use in photovoltaic devices.
Graphene Nanoribbons: Quaterrylene can be used in the synthesis of graphene nanoribbons, which are essential for various electronic applications.
Electroactive Polymers: It is also used in the development of electroactive polymers due to its strong electron-accepting properties.
Wirkmechanismus
Target of Action
Quaterrylene is a complex organic compound that is primarily used in the field of organic electronics . It’s important to note that the targets of a compound can vary widely depending on the context of its use, such as the type of organism, cell type, and environmental conditions.
Mode of Action
It’s known that quaterrylene is prepared in a single reaction and high yield by scholl-type coupling of perylene, utilizing trifluoromethanesulfonic acid as a catalyst and ddq or molecular oxygen as an oxidant . This process yields the aromatic quaterrylene oxidative dication .
Result of Action
It’s known that quaterrylene absorbs a broad spectrum of uv and visible light, while possessing excellent thermal and oxidative stability and a low homo-lumo band gap . These properties make it a promising candidate for organic electronic applications .
Action Environment
The action of quaterrylene can be influenced by various environmental factors. For instance, it’s known that quaterrylene molecules are highly mobile on the Ag(111) surface at 78 K This suggests that the physical properties of the environment, such as temperature and surface characteristics, can influence the behavior of quaterrylene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quaterrylene can be synthesized through a Scholl-type coupling reaction of perylene. This process involves the use of trifluoromethanesulfonic acid as a catalyst and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or molecular oxygen as an oxidant . The reaction typically occurs in a dichloroethane solvent with sonication to yield the aromatic quaterrylene oxidative dication .
Industrial Production Methods: Industrial production of quaterrylene follows similar synthetic routes but on a larger scale. The scalability of the Scholl-type coupling reaction makes it suitable for industrial applications. the low solubility of quaterrylene poses challenges in its purification and characterization .
Types of Reactions:
Oxidation: Quaterrylene undergoes oxidation reactions to form its oxidative dication.
Substitution: Direct borylation of quaterrylene can be achieved using iridium-catalyzed direct borylation of C–H bonds.
Common Reagents and Conditions:
Oxidation: Trifluoromethanesulfonic acid and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or molecular oxygen.
Substitution: Iridium catalysts for direct borylation.
Major Products:
Oxidation: Quaterrylene oxidative dication.
Substitution: Tetra-borylated quaterrylene.
Vergleich Mit ähnlichen Verbindungen
Terrylene: Another polycyclic aromatic hydrocarbon with three perylene units fused together.
Rubrene: A polycyclic aromatic hydrocarbon used in organic light-emitting diodes and organic field-effect transistors.
Uniqueness of Quaterrylene: Quaterrylene’s extended π-conjugation and ability to form stable oxidative dications make it unique among polycyclic aromatic hydrocarbons. Its strong electron-accepting properties and broad light absorption spectrum further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
undecacyclo[20.12.2.22,5.16,10.123,27.03,18.04,15.019,35.032,36.014,38.031,37]tetraconta-1(35),2,4,6,8,10(38),11,13,15,17,19,21,23,25,27(37),28,30,32(36),33,39-icosaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H20/c1-5-21-6-2-10-24-28-14-18-32-34-20-16-30-26-12-4-8-22-7-3-11-25(36(22)26)29-15-19-33(40(34)38(29)30)31-17-13-27(37(28)39(31)32)23(9-1)35(21)24/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVMPKQSTZIOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C6C5=C(C=C4)C7=C8C6=CC=C9C8=C(C=C7)C1=CC=CC4=C1C9=CC=C4)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00940275 | |
Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188-73-8 | |
Record name | Benzo[1,2,3-cd:4,5,6-c'd′]diperylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo(1,2,3-cd:4,5,6-c'd')diperylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000188738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo[5,10]anthra[9,1,2-cde]dibenzo[kl,rst]pentaphene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00940275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of quaterrylene?
A1: Quaterrylene has a molecular formula of C40H20 and a molecular weight of 500.64 g/mol. []
Q2: What are some key spectroscopic features of quaterrylene?
A2: Quaterrylene is characterized by strong absorption in the visible and near-infrared (NIR) regions. Its electronic absorption spectrum exhibits a red shift with increasing molecular size compared to smaller rylenes like perylene and terrylene. [, ] Additionally, it shows a distinct fluorescence emission in the NIR region. [, , ]
Q3: Can quaterrylene be characterized by NMR spectroscopy?
A3: While the neutral form of quaterrylene poses solubility challenges for NMR analysis, its aromatic oxidative dication, formed by dissolving quaterrylene in a strong acid like trifluoromethanesulfonic acid, can be characterized by 1H NMR spectroscopy. []
Q4: How does oxygen affect the semiconducting properties of quaterrylene?
A5: The electrical conductivity of quaterrylene films is significantly influenced by oxygen. Exposure to atmospheric oxygen reduces the resistivity compared to measurements under high vacuum. [] This suggests the presence of acceptor levels introduced by oxygen, affecting the charge carrier concentration.
Q5: Can the solubility of quaterrylene be improved for solution processing?
A7: Yes, several strategies have been explored to enhance quaterrylene's solubility. One approach involves introducing solubilizing groups, such as swallow tails, which can be thermally cleaved after film deposition. [] Another method is to utilize bulky substituents like tert-butyl groups and triflate groups. []
Q6: What is the role of pressure on the electrical and optical properties of quaterrylene?
A8: Applying pressure to quaterrylene leads to a decrease in both its intrinsic and extrinsic energy gaps. [] This effect is attributed to the compression of the crystal lattice, influencing the electronic band structure and reducing the energy required for charge carrier excitation.
Q7: How is quaterrylene typically synthesized?
A9: Quaterrylene can be synthesized through a Scholl-type coupling reaction using perylene as a precursor. [, ] This reaction typically involves a Lewis acid catalyst, such as trifluoromethanesulfonic acid, and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or molecular oxygen.
Q8: Can quaterrylene be functionalized after its core structure is formed?
A10: Yes, direct borylation of quaterrylene has been achieved using an iridium-catalyzed C–H bond activation strategy. [] This post-functionalization approach allows for the introduction of boryl groups, providing versatile handles for further derivatization.
Q9: What are N-annulated quaterrylenes, and how are they synthesized?
A11: N-annulated quaterrylenes are derivatives where nitrogen atoms are incorporated into the quaterrylene core structure, typically through ring fusion. [, , ] These modifications can enhance solubility and electron-donating properties, making them attractive for organic electronic applications. [, ]
Q10: What are the advantages of synthesizing quaterrylene bisimides?
A12: Introducing imide functional groups to quaterrylene, forming bisimides, enhances its chemical and thermal stability. [, ] This modification also expands the possibilities for tuning the optoelectronic properties through variations in the imide substituents.
Q11: How does quaterrylene form thin films on surfaces?
A13: Quaterrylene exhibits a Stranski–Krastanov growth mode on SiO2 surfaces, initially forming two-dimensional layers followed by three-dimensional island growth. [, ] This transition is attributed to compressive stress in the initial layers. []
Q12: Can the growth mode of quaterrylene thin films be controlled?
A14: Yes, modifying the substrate surface can influence the growth mode. For instance, using an octadecyltrichlorosilane (OTS) self-assembled monolayer promotes layer-by-layer growth due to reduced interfacial stress. [, ]
Q13: How does substrate surface modification impact the properties of quaterrylene thin films?
A15: Surface modification can significantly enhance molecular alignment and reduce crystal defects in quaterrylene films. [] These improvements lead to better charge transport properties, crucial for applications like OFETs.
Q14: Can quaterrylene molecules self-assemble into ordered structures?
A16: While intermolecular interactions can hinder the self-assembly of quaterrylene at sub-monolayer coverages on surfaces like Ag(111), ordered structures can form at higher coverages. [] Applying voltage pulses can also induce the formation of specific aggregates, such as trimers. []
Q15: What computational methods are used to study quaterrylene and its derivatives?
A17: Density functional theory (DFT) calculations are widely employed to investigate the electronic structure, optical properties, and intermolecular interactions of quaterrylene and its analogs. [, , , , ] Time-dependent DFT (TD-DFT) is particularly useful for simulating electronic absorption and emission spectra. [, , ]
Q16: What insights have theoretical studies provided into the singlet fission potential of quaterrylene?
A18: TD-DFT calculations have shown that quaterrylene fulfills the energetic requirements for singlet fission (SF), a process where one singlet exciton converts into two triplet excitons. [, , ] This finding suggests quaterrylene's potential for enhancing the efficiency of organic solar cells.
Q17: How do structural modifications influence the properties of quaterrylene derivatives according to computational studies?
A19: DFT calculations have been instrumental in understanding how structural modifications, such as N-annulation, impact the electronic properties, band gaps, and diradical character of quaterrylene derivatives. [, ] This knowledge guides the design of new materials with tailored properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.